"4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride chemical properties"
"4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride chemical properties"
An In-depth Technical Guide to 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride is a heterocyclic organic compound featuring two key pharmacophores: a saturated piperidine ring and a polar ethylsulfonyl group. While not a widely studied compound in its own right, its structural motifs are of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals, synthesizing data from analogous structures to present its core chemical properties, plausible synthetic and analytical methodologies, and its potential applications as a valuable building block in the design of novel therapeutics. We will explore its physicochemical characteristics, propose detailed protocols for its synthesis and quantification, and discuss its relevance in the context of modern drug discovery.
Introduction: The Strategic Value of the Piperidine-Sulfone Scaffold
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence stems from its ability to exist in a stable chair conformation, providing a three-dimensional framework to orient substituents for optimal target engagement. The basic nitrogen atom (pKa typically ~11) is often protonated at physiological pH, allowing for critical ionic interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4] More than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, incorporate the piperidine moiety, highlighting its role as a "privileged scaffold" in drug design.[2][5]
Complementing the piperidine core, the sulfone group (R-SO₂-R') is a powerful functional group in medicinal chemistry. It is chemically stable, non-metabolizable, and acts as a strong hydrogen bond acceptor through its two oxygen atoms.[6] This polarity enhances solubility and allows for specific interactions with protein backbones. The incorporation of sulfones has been a successful strategy in developing potent inhibitors for various enzymes, including matrix metalloproteinases (MMPs).[7]
4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride strategically combines these two high-value fragments, offering a versatile building block for creating molecules with desirable pharmacokinetic and pharmacodynamic properties.
Section 1: Core Chemical & Physical Properties
Precise experimental data for the title compound is sparse in public literature, indicating its status as a specialized research chemical. However, we can consolidate and infer its properties from its free base and closely related analogs.
Chemical Structure
The compound consists of a piperidine ring substituted at the 4-position with an ethyl chain, which is in turn connected to an ethanesulfonyl group. As a hydrochloride salt, the piperidine nitrogen is protonated.
Caption: Structure of 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride.
Data Presentation
All quantitative data for the target compound and its relevant analogs are summarized in the tables below for easy comparison.
Table 1: Compound Identification
| Identifier | 4-[2-(Ethanesulfonyl)ethyl]piperidine (Free Base) | 4-(Ethylsulfonyl)piperidine hydrochloride (Analog) |
|---|---|---|
| CAS Number | 1706450-78-3[8] | 1147107-63-8[9][10] |
| Molecular Formula | C₉H₁₉NO₂S[8] | C₇H₁₆ClNO₂S[9] |
| Molecular Weight | 205.32 g/mol [8] | 213.73 g/mol [9] |
| SMILES | O=S(=O)(CC)CCC1CCNCC1[8] | O=S(C1CCNCC1)(CC)=O.Cl[9] |
Table 2: Physicochemical Properties (Known & Predicted)
| Property | 4-[2-(Ethanesulfonyl)ethyl]piperidine (Free Base) | 4-(Ethylsulfonyl)piperidine hydrochloride (Analog) |
|---|---|---|
| Physical Form | Not specified (likely oil or low-melting solid) | Solid[9] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų[8] | N/A |
| LogP (Predicted) | 0.8108[8] | N/A |
| Hydrogen Bond Donors | 1[8] | 1 (as ammonium) |
| Hydrogen Bond Acceptors | 3[8] | 2 |
| Rotatable Bonds | 4[8] | 2 |
Section 2: Synthesis and Characterization
A robust synthetic strategy is critical for obtaining high-purity material for research and development. A plausible and efficient pathway involves the oxidation of a sulfide precursor, a common and high-yielding transformation.
Proposed Synthetic Pathway
The most direct route involves a two-step process starting from commercially available precursors. This approach provides a clear path to the target sulfone and allows for purification at the intermediate stage.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of 4-[2-(Ethylsulfanyl)ethyl]piperidine (Sulfide Intermediate)
-
Rationale: This is a standard nucleophilic substitution where the secondary amine of piperidine attacks the electrophilic carbon of an ethylsulfanyl ethyl halide.[11] A non-nucleophilic base is used to quench the HBr or HI generated in situ.
-
To a solution of piperidine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 mL/mmol of piperidine), add 2-(ethylsulfanyl)ethyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the pure sulfide intermediate.
Protocol 2: Oxidation to 4-[2-(Ethanesulfonyl)ethyl]piperidine and Salt Formation
-
Rationale: The electron-rich sulfide is readily oxidized to the corresponding sulfone.[11] Hydrogen peroxide is a clean and effective oxidant for this purpose. The final step involves protonation with HCl to yield the stable, crystalline hydrochloride salt.
-
Dissolve the sulfide intermediate (1.0 eq) in a mixture of methanol and water (3:1).
-
Cool the solution to 0°C in an ice bath.
-
Add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until LC-MS analysis confirms complete conversion.
-
Carefully quench any excess peroxide by the slow addition of aqueous sodium sulfite solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free base of the target compound.
-
Dissolve the resulting oil or solid in a minimal amount of isopropanol or diethyl ether and add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride as a solid.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. The following are predicted spectral characteristics based on the compound's structure and data from similar molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals can be predicted based on known chemical shifts for piperidine and alkyl sulfone fragments.[12][13]
Table 3: Predicted ¹H NMR Chemical Shifts (in D₂O)
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Piperidine H₂ₑq, H₆ₑq | ~3.5 - 3.7 | d (doublet) | 2H | Protons adjacent to the protonated nitrogen are deshielded. |
| Piperidine H₂ₐₓ, H₆ₐₓ | ~3.0 - 3.2 | t (triplet) | 2H | Axial protons are typically more shielded than equatorial. |
| -SO₂-CH₂ -CH₃ | ~3.2 - 3.4 | q (quartet) | 2H | Alpha to the electron-withdrawing sulfone group. |
| -CH₂-SO₂ - | ~3.1 - 3.3 | t (triplet) | 2H | Alpha to the sulfone group. |
| Piperidine H₃, H₅ | ~1.8 - 2.1 | m (multiplet) | 4H | Standard piperidine ring protons. |
| Piperidine-CH₂ -CH₂- | ~1.6 - 1.8 | m (multiplet) | 2H | Beta to the piperidine ring. |
| Piperidine H₄ | ~1.5 - 1.7 | m (multiplet) | 1H | Methine proton on the piperidine ring. |
| -SO₂-CH₂-CH₃ | ~1.3 - 1.5 | t (triplet) | 3H | Terminal methyl group coupled to the adjacent methylene. |
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The expected mass would be for the protonated free base [M+H]⁺.
-
Calculated Exact Mass for C₉H₁₉NO₂S: 205.11
-
Expected [M+H]⁺: m/z 206.12
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of the sulfone group.
-
S=O Asymmetric Stretch: ~1300-1350 cm⁻¹ (strong)
-
S=O Symmetric Stretch: ~1120-1160 cm⁻¹ (strong)
-
N⁺-H Stretch: ~2400-2700 cm⁻¹ (broad, characteristic of ammonium salts)
-
Section 3: Analytical Quantification
Accurate quantification is essential for quality control and downstream applications. Due to the lack of a strong UV chromophore, standard HPLC-UV methods are unsuitable.
Recommended Method: HPLC with Charged Aerosol Detection (CAD)
-
Rationale: HPLC-CAD is a universal detection method that is independent of the analyte's optical properties, making it ideal for non-chromophoric compounds like this one.[14] The method relies on nebulizing the column eluent, charging the resulting aerosol particles, and measuring the charge, which is proportional to the analyte mass. An ion-pairing agent is necessary to achieve good peak shape and retention on a reversed-phase column.[14]
Caption: Workflow for quantitative analysis using HPLC-CAD.
Step-by-Step Protocol: HPLC-CAD Analysis
-
Instrumentation: HPLC system coupled to a Charged Aerosol Detector.
-
Column: C18 reversed-phase column (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm).[14]
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Water:Acetonitrile containing 0.1% Heptafluorobutyric acid (HFBA) as an ion-pairing agent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[14]
-
CAD Settings: Nitrogen gas pressure at 35 psi.[14]
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject standards and samples. Quantify the sample peak area against the calibration curve.
Section 4: Applications in Drug Discovery and Development
4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride serves as a versatile scaffold for introducing a basic, conformationally restricted ring and a polar, hydrogen-bonding sulfone moiety.
-
Role as a Synthetic Building Block: This compound is an ideal starting point for library synthesis. The secondary amine of the piperidine ring (after deprotection or starting with the free base) can be functionalized via reductive amination, acylation, or alkylation to explore a wide chemical space.
-
Potential Therapeutic Targets:
-
Kinase Inhibitors: The piperidine ring is a common feature in many clinically approved tyrosine kinase inhibitors, where it often serves to improve solubility and occupy specific pockets in the ATP-binding site.[15]
-
Acetylcholinesterase (AChE) Inhibitors: Piperidine derivatives have been extensively explored as AChE inhibitors for the treatment of Alzheimer's disease. The introduction of a sulfonyl group can enhance binding affinity.[4]
-
Sigma Receptor (S1R) Ligands: The S1R is a chaperone protein implicated in various neurological disorders. Many potent S1R ligands feature a piperidine or piperazine core to interact with key amino acid residues in the binding site.[16] The polarity of the ethylsulfonyl tail could be exploited to achieve novel binding interactions.
-
Section 5: Safety, Handling, and Storage
Table 4: GHS Hazard Information (Inferred)
| Category | Information (Based on Analogs) | Source |
|---|---|---|
| Pictograms | GHS07 (Exclamation Mark), GHS06 (Skull and Crossbones) | [9][18] |
| Signal Word | Danger / Warning | [9][18] |
| Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. | [9][18][19] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9][18] |
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment: safety glasses with side shields, nitrile gloves, and a lab coat.[17]
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent moisture absorption.[8][18]
-
Store away from strong oxidizing agents and strong bases.
Conclusion
4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride is a promising, albeit under-characterized, chemical entity. By combining the privileged piperidine scaffold with the functionally important sulfone group, it represents a valuable building block for medicinal chemists. This guide has provided a comprehensive framework based on established chemical principles and data from analogous compounds, offering detailed insights into its properties, robust protocols for its synthesis and analysis, and a clear rationale for its application in the pursuit of novel therapeutics. Its utility in generating diverse chemical libraries for screening against various biological targets makes it a noteworthy tool in the drug discovery arsenal.
References
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